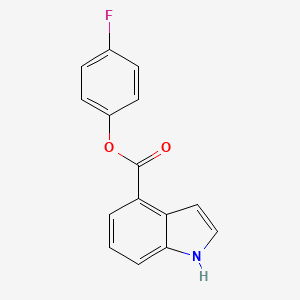
(4-fluorophenyl) 1H-indole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorophenyl) 1H-indole-4-carboxylate is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) 1H-indole-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst to form the indole core. This is followed by esterification with a carboxylic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
(4-fluorophenyl) 1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
科学研究应用
(4-fluorophenyl) 1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (4-fluorophenyl) 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-indole-2-carboxylate: Another indole derivative with a carboxylate group at a different position.
4-chlorophenyl 1H-indole-4-carboxylate: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in (4-fluorophenyl) 1H-indole-4-carboxylate imparts unique chemical properties, such as increased stability and specific biological activities, making it distinct from other indole derivatives .
属性
IUPAC Name |
(4-fluorophenyl) 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-4-6-11(7-5-10)19-15(18)13-2-1-3-14-12(13)8-9-17-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPDTNLAXEBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
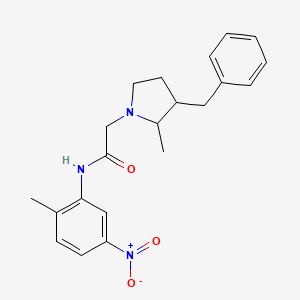
![4-methoxy-N-[3-[2-(methylamino)-2-oxoethoxy]phenyl]thiophene-2-carboxamide](/img/structure/B7426753.png)
![Ethyl 1-methyl-4-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]pyrrole-2-carboxylate](/img/structure/B7426761.png)
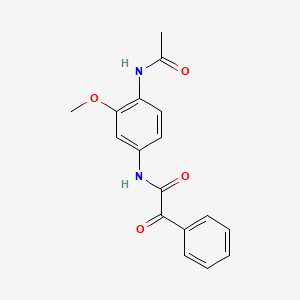
![N-[3-chloro-4-(2-methylpiperidine-1-carbonyl)phenyl]-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7426785.png)
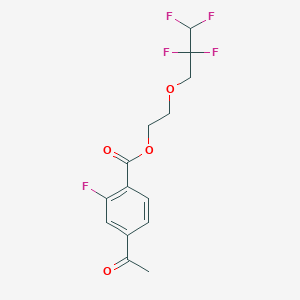
![4-methoxy-N-[4-(4-methylpyrimidin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7426796.png)
![N-[3-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methylamino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7426803.png)
![1-[2-Methyl-3-(2-methylimidazol-1-yl)propyl]-3-(quinolin-6-ylmethyl)urea](/img/structure/B7426806.png)

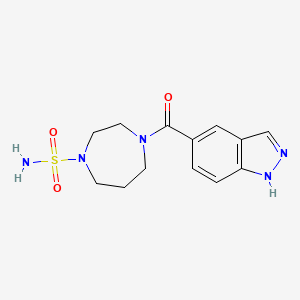
![Ethyl 5-[(1-cyanocyclopropyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7426836.png)
![1-Methyl-3-(3-methyl-4-nitrophenyl)-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7426842.png)
![[1-(2,5-Dimethylanilino)-1-oxopropan-2-yl] 1-phenyl-4-prop-2-enoxypyrazole-3-carboxylate](/img/structure/B7426846.png)
